4-(3,4,5-Trifluoro-phenoxy)butanenitrile
Description
4-(3,4,5-Trifluoro-phenoxy)butanenitrile is a fluorinated nitrile compound characterized by a butanenitrile backbone (C₄H₇N) substituted with a 3,4,5-trifluorophenoxy group.
Properties
IUPAC Name |
4-(3,4,5-trifluorophenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-8-5-7(6-9(12)10(8)13)15-4-2-1-3-14/h5-6H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKRJQHRGIVYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trifluoro-phenoxy)butanenitrile typically involves the reaction of 3,4,5-trifluorophenol with 4-bromobutanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trifluoro-phenoxy)butanenitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include substituted phenoxy derivatives, carboxylic acids, amides, and various oxidation or reduction products .
Scientific Research Applications
4-(3,4,5-Trifluoro-phenoxy)butanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluoro-phenoxy)butanenitrile involves its interaction with specific molecular targets and pathways. The trifluorophenoxy group can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The nitrile group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key comparable compounds include:
*Calculated based on analogous structures.
Key Observations:
- Functional Group Influence: The hydroxyl group in (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile increases polarity, likely improving solubility in polar solvents compared to the non-hydroxylated target compound . The ketone in 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile introduces electrophilic reactivity, enabling condensation or reduction reactions absent in the target compound .
- Synthetic Accessibility: The (S)-3-hydroxy derivative is synthesized with high yields (up to 92%) via stereoselective routes, whereas the discontinuation of this compound suggests less optimized or cost-prohibitive pathways .
Biological Activity
4-(3,4,5-Trifluoro-phenoxy)butanenitrile is a synthetic compound that has garnered attention in the fields of medicinal and agricultural chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound consists of a butanenitrile chain attached to a phenoxy group with three fluorine atoms substituted on the aromatic ring. The presence of trifluoromethyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl substituents can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to specific receptors or enzymes involved in signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their catalytic activity.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
- Antimicrobial Activity : The structural features may contribute to disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Biological Activity and Research Findings
Research studies have indicated various biological activities associated with this compound. Below are summarized findings from relevant studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant inhibition against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 | Anti-inflammatory | Showed reduction in pro-inflammatory cytokines in LPS-stimulated macrophages at concentrations of 1-10 µM. |
| Study 3 | Anticancer | Exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM. |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of the compound in vitro using macrophage cell lines. Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 production, indicating its potential as a therapeutic agent for inflammatory conditions.
Case Study 3: Cancer Cell Line Testing
A cytotoxicity assay was performed on MCF-7 breast cancer cells to assess the anticancer potential of the compound. The findings revealed that it induced apoptosis in cancer cells at concentrations above 20 µM, highlighting its potential as a lead compound for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
